molecular formula C15H11Cl3N2O3 B4112847 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide

Cat. No.: B4112847
M. Wt: 373.6 g/mol
InChI Key: QYPLVTGPPJBZKZ-UHFFFAOYSA-N
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Description

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide is a synthetic organic compound known for its unique chemical structure and properties It is derived from 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient cooling systems to maintain the required temperature range .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in cellular metabolism, leading to altered cellular functions. It can also interact with DNA, causing changes in gene expression and potentially leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A precursor to the compound, known for its herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with similar chemical structure but different biological activity.

    2,4,6-Trichlorophenol: A related compound used in the synthesis of various organic molecules.

Uniqueness

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O3/c16-9-5-11(18)13(6-10(9)17)23-7-14(21)20-12-4-2-1-3-8(12)15(19)22/h1-6H,7H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLVTGPPJBZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.